[4-(Benzyloxy)phenoxy]acetonitrile
Overview
Description
[4-(Benzyloxy)phenoxy]acetonitrile is an organic compound with the molecular formula C15H13NO2. It is characterized by the presence of a benzyloxy group attached to a phenoxyacetonitrile structure.
Scientific Research Applications
[4-(Benzyloxy)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
A study has indicated that 4-phenoxy-phenyl isoxazoles, a class of compounds related to “[4-(Benzyloxy)phenoxy]acetonitrile”, have shown potent anticancer activity as novel acetyl-CoA carboxylase inhibitors . This suggests that “this compound” and related compounds could potentially be further studied for their therapeutic applications in cancer treatment .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that [4-(Benzyloxy)phenoxy]acetonitrile may interact with its targets to form new bonds, leading to changes in the target molecules.
Biochemical Pathways
The compound’s potential use in suzuki–miyaura coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)phenoxy]acetonitrile typically involves the reaction of 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Comparison with Similar Compounds
[4-(Benzyloxy)phenyl]acetonitrile: Similar structure but with slight variations in the positioning of functional groups.
[4-(Methoxy)phenoxy]acetonitrile: Contains a methoxy group instead of a benzyloxy group.
[4-(Ethoxy)phenoxy]acetonitrile: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness: [4-(Benzyloxy)phenoxy]acetonitrile is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFUWGXTKRQBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276022 | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50635-26-2 | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50635-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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